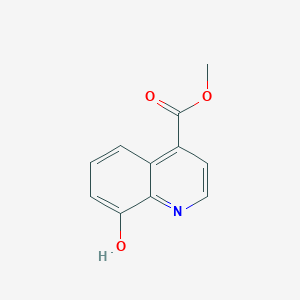

Methyl 8-hydroxyquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

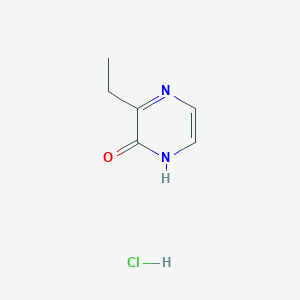

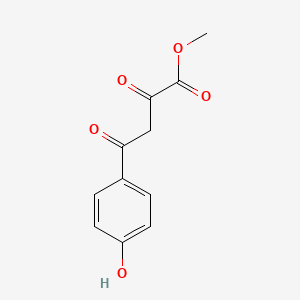

“Methyl 8-hydroxyquinoline-4-carboxylate” is a chemical compound with the CAS Number: 71294-66-1 . It has a molecular weight of 203.2 and its IUPAC name is methyl 8-hydroxy-4-quinolinecarboxylate . The compound is typically stored in a dry, room temperature environment .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H9NO3 . The InChI Code for this compound is 1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is sealed and stored in a dry, room temperature environment .

Wissenschaftliche Forschungsanwendungen

Insights into 8-hydroxyquinolines

Methyl 8-hydroxyquinoline-4-carboxylate belongs to the family of 8-hydroxyquinolines, which has gained significant attention due to its diverse biological activities and applications in medicinal chemistry. 8-hydroxyquinoline (8-HQ) serves as a crucial heterocyclic scaffold known for its chromophoric properties, facilitating the detection of various metal ions and anions. Over the past two decades, the interest in this moiety has skyrocketed among medicinal chemists because of its profound biological activities, leading to the synthesis of potent drug molecules targeting a broad spectrum of life-threatening diseases such as cancer, HIV, neurodegenerative disorders, and more. The metal chelation properties of 8-hydroxyquinoline and its derivatives underscore their potential as drug candidates for treating various diseases, fostering ongoing research to develop novel and pharmacologically potent agents for diverse therapeutic targets, including anti-proliferative, anti-microbial, anti-fungal, and anti-viral activities, as well as for neurodegenerative disorders treatment (Gupta, Luxami, & Paul, 2021).

Applications in Antimalarial and Antiprotozoal Therapies

Specific derivatives of 8-hydroxyquinoline, such as those related to 8-aminoquinolines, have been pivotal in developing effective antimalarial agents. These derivatives have shown efficacy against various stages of Plasmodium parasites, contributing significantly to malaria treatment and prophylaxis. However, the metabolic pathways and the exact mechanisms of action of these compounds, including this compound, continue to be subjects of research to optimize their therapeutic efficacy and safety profiles. The exploration of these derivatives in antimalarial and antiprotozoal therapies underscores their importance in addressing global health challenges posed by protozoal infections (Strother, Fraser, Allahyari, & Tilton, 1981).

Fluorescent Probes for Zinc Ion Determination

The derivatives of 8-hydroxyquinoline, including this compound, have been explored as functional receptors for zinc ions, showcasing their potential in environmental and biological applications. The modification of the 8-aminoquinoline molecule to improve water solubility and cell membrane permeability has been a recent trend, aiming to enhance the effectiveness and potential of these compounds as recognition probes for zinc analysis. This application is particularly relevant in biological studies where understanding the role and distribution of zinc ions is crucial, indicating the versatility of 8-hydroxyquinoline derivatives in scientific research beyond their medicinal properties (Mohamad et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 8-hydroxyquinoline-4-carboxylate, a derivative of 8-hydroxyquinoline (8-HQ), exhibits a wide range of biological activities . The primary targets of this compound are 2-oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for various human diseases .

Mode of Action

The compound acts as an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The biosynthesis of 8-hydroxyquinoline-2-carboxylic acid, a related compound, proceeds via kynurenine and 3-hydroxykynurenin . This suggests that this compound might follow a similar pathway.

Pharmacokinetics

It’s known that the compound iox1, a derivative of 8-hq, suffers from low cell permeability . This could impact the bioavailability of this compound, but further studies are required to confirm this.

Result of Action

The compound’s action results in the inhibition of various enzymes, leading to potential therapeutic effects. For instance, it inhibits 2OG-dependent histone lysine demethylases (KDM), which play a crucial role in epigenetic regulation . It also inhibits the fat mass and obesity-associated protein (FTO), which could have implications for obesity treatment .

Biochemische Analyse

Cellular Effects

Compounds containing the 8-hydroxyquinoline nucleus, such as Methyl 8-hydroxyquinoline-4-carboxylate, have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Molecular Mechanism

It is known that 8-hydroxyquinoline derivatives are good monoprotic bidentate chelating agents, forming four- and six-covalent complexes with a wide range of metal ions . This suggests that this compound may exert its effects through interactions with metal ions in biological systems.

Metabolic Pathways

It is known that 8-hydroxyquinoline-2-carboxylic acid, a related compound, is derived from tryptophan metabolism via kynurenine and 3-hydroxykynurenine

Eigenschaften

IUPAC Name |

methyl 8-hydroxyquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPXJPFBMVCGSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=C(C2=NC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2881553.png)

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2881558.png)

![N-benzyl-2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2881560.png)

![(2S)-2-[3-(difluoromethyl)phenyl]propan-1-ol](/img/structure/B2881563.png)

![(E)-3-(furan-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2881571.png)